AZ084 was developed as part of a series of compounds targeting the CCR8 receptor. This receptor is implicated in various pathological conditions, including asthma and allergic responses, making it a significant target for drug development . The compound is categorized under small molecule antagonists and is notable for its oral bioavailability and favorable pharmacokinetic properties, including high metabolic stability .
The synthesis of AZ084 involves several key steps that focus on the construction of its molecular framework. The compound is derived from phenoxybenzylpiperazine analogues, which have been optimized through structure-activity relationship studies.
Specific technical parameters such as temperature, reaction time, and solvent choice are critical during synthesis to optimize yield and purity .
AZ084 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with the CCR8 receptor.
AZ084 participates in various chemical reactions primarily related to its interaction with biological targets.
The mechanism of action of AZ084 revolves around its role as an allosteric antagonist of CCR8.
AZ084 exhibits several notable physical and chemical properties that contribute to its efficacy as a therapeutic agent.
AZ084 has significant potential applications in various scientific and medical fields.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2